N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Description
“N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide” (CMO) is a chemical compound with potential applications in various fields of research and industry1. It has a molecular formula of C14H17ClN2O3 and a molecular weight of 296.751.
Synthesis Analysis
While I couldn’t find specific synthesis methods for CMO, there are general methods for creating similar compounds. For example, the catalytic protodeboronation of pinacol boronic esters is a method that has been used in organic synthesis2. This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation2.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of CMO.Chemical Reactions Analysis
Again, while I couldn’t find specific chemical reactions involving CMO, the catalytic protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of similar compounds2.
Physical And Chemical Properties Analysis
The physical and chemical properties of CMO are not detailed in the sources I found.Safety And Hazards
I couldn’t find specific safety and hazard information for CMO.
Future Directions
Given the limited information available, it’s difficult to predict specific future directions for research involving CMO. However, given its potential applications in various fields of research and industry1, it could be a subject of future study.
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-2-3-10(15)6-11(9)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKBZRSLJZQHME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide |
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